Cyclopropyl 4-thiomethylphenyl ketone

Catalog No.
S764651
CAS No.
99522-32-4
M.F
C11H12OS
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl 4-thiomethylphenyl ketone

CAS Number

99522-32-4

Product Name

Cyclopropyl 4-thiomethylphenyl ketone

IUPAC Name

cyclopropyl-(4-methylsulfanylphenyl)methanone

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C11H12OS/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3

InChI Key

BQBFVDZHFJWWEN-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(=O)C2CC2

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CC2

Cyclopropyl 4-thiomethylphenyl ketone is an organic compound characterized by the presence of a cyclopropyl group and a thiomethyl substituent attached to a phenyl ring, with a ketone functional group. Its chemical formula is C11H12OSC_{11}H_{12}OS and it features a unique structure that contributes to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Typical of ketones and thiols:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The thiomethyl group may be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Photo

The synthesis of cyclopropyl 4-thiomethylphenyl ketone can be achieved through several methods:

  • Direct Alkylation: A common approach involves the alkylation of 4-thiomethylphenol with a cyclopropanecarboxylic acid derivative.
  • Grignard Reaction: Utilizing a Grignard reagent derived from cyclopropyl bromide and reacting it with 4-thiomethylacetophenone.
  • Condensation Reactions: Condensing suitable thiols with cyclopropanones under acidic or basic conditions to yield the desired ketone .

Cyclopropyl 4-thiomethylphenyl ketone has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lend itself to the development of new drugs, particularly in antifungal or antibacterial therapies.
  • Material Science: It may serve as a precursor for polymers or other materials due to its reactive functional groups.
  • Agricultural Chemistry: Similar compounds have been explored for use in crop protection agents.

Interaction studies involving cyclopropyl 4-thiomethylphenyl ketone could focus on its reactivity with biological macromolecules like proteins or nucleic acids. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and optimizing its efficacy in medicinal chemistry.

Cyclopropyl 4-thiomethylphenyl ketone shares structural similarities with several other compounds. Here are some comparisons:

Compound NameStructure FeaturesUnique Aspects
Cyclopropyl methyl ketoneCyclopropane ring, methyl groupSimpler structure, lacks thiomethyl group
Cyclopropyl phenyl ketoneCyclopropane ring, phenyl groupLacks sulfur functionality
ThiophenolPhenolic structure with sulfurNo cyclopropane; primarily aromatic
4-ThiomethylacetophenoneAcetophenone structure, thiomethyl groupContains an acetophenone moiety

Cyclopropyl 4-thiomethylphenyl ketone is unique due to its combination of a cyclopropane ring and a thiomethyl substituent on a phenolic backbone, which may influence its chemical reactivity and biological activity differently compared to these similar compounds .

XLogP3

2.6

Wikipedia

Cyclopropyl[4-(methylsulfanyl)phenyl]methanone

Dates

Modify: 2023-08-15

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